2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Description
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of phenoxy, thiazole, and carbamate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O6S2/c1-14-12-16(23)8-9-18(14)33-13-19(28)24-10-11-32-22(29)26-20-15(2)25-21(34-20)27-35(30,31)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGTJYDYKKKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC(=O)NC2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved through the chlorination of 2-methylphenol followed by carboxylation.
Acetylation: The intermediate is then acetylated to form 4-chloro-2-methylphenoxyacetyl chloride.
Amidation: The acetyl chloride is reacted with an amine to form the corresponding amide.
Thiazole Formation: The thiazole ring is synthesized separately and then coupled with the amide intermediate.
Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole
- Carbamate derivatives
Uniqueness
What sets 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
